

An In-depth Technical Guide on the Molecular Structure and Bonding of Dibromoacetonitrile

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Compound of Interest

Compound Name: *Dibromoacetonitrile*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromoacetonitrile (DBAN) is a halogenated organic compound of significant interest due to its prevalence as a disinfection byproduct in drinking water and its potential toxicological effects.[1][2] A thorough understanding of its molecular structure and bonding is paramount for elucidating its reactivity, metabolic pathways, and interactions with biological macromolecules. This guide provides a comprehensive overview of the structural and bonding characteristics of **dibromoacetonitrile**, integrating experimental data and computational insights.

Introduction

Dibromoacetonitrile (C_2HBr_2N) is a member of the haloacetonitrile family, characterized by a nitrile functional group and two bromine atoms attached to the alpha-carbon.[3] Its formation during water chlorination processes raises concerns about its potential carcinogenicity and other adverse health effects.[1][4][5] This document aims to consolidate the current knowledge on the molecular geometry, electronic structure, and vibrational properties of DBAN, providing a foundational resource for researchers in toxicology, environmental science, and drug development.

Molecular Structure

The molecular structure of **dibromoacetonitrile** has been primarily elucidated through spectroscopic techniques and computational modeling.

Connectivity and Basic Descriptors

- Molecular Formula: C_2HBr_2N ^{[6][7]}
- IUPAC Name: 2,2-**dibromoacetonitrile**^[4]
- CAS Registry Number: 3252-43-5^[6]
- Molecular Weight: 198.84 g/mol ^{[4][6]}
- SMILES: C(#N)C(Br)Br^[4]
- InChI: InChI=1S/C2HBr2N/c3-2(4)1-5/h2H^{[4][6]}

The molecule consists of a central carbon atom (C_α) bonded to a hydrogen atom, two bromine atoms, and a second carbon atom (C_β). The C_β atom is triple-bonded to a nitrogen atom, forming the nitrile group.

Molecular Geometry

While a definitive experimental structure from X-ray crystallography or gas-phase electron diffraction for **dibromoacetonitrile** is not readily available in the provided search results, its geometry can be inferred from related molecules and computational studies. The C_α is sp^3 hybridized, leading to a tetrahedral arrangement of its substituents (H, Br, Br, C_β). The nitrile group ($C\equiv N$) is linear, with the C_β atom being sp hybridized.

Table 1: Predicted and Experimental Bond Lengths and Angles for **Dibromoacetonitrile** and Related Compounds

Parameter	Dibromoacetonitrile (Predicted)	Acetonitrile (Experimental)[8]	Diborane (Reference for B-H bonds)[9]
Bond Lengths (Å)			
C - C	~1.46	1.458	
C \equiv N	~1.16	1.157	
C - H	~1.09	1.104	
C - Br	~1.94		
Bond Angles (°)			
H-C-Br	~109.5		
Br-C-Br	~109.5		
H-C-C	~109.5	109.44	
Br-C-C	~109.5		
C-C \equiv N	~180		

Note: Predicted values for **dibromoacetonitrile** are based on standard bond lengths and hybridization theory, as specific experimental values were not found in the initial search. Further computational chemistry studies would be required for more precise values.

Chemical Bonding

The bonding in **dibromoacetonitrile** can be described by a combination of covalent and polar covalent bonds.

- C-C Single Bond:** A sigma (σ) bond formed from the overlap of an sp^3 hybrid orbital on C α and an sp hybrid orbital on C β .
- C \equiv N Triple Bond:** Composed of one sigma (σ) bond and two pi (π) bonds, resulting in a strong and stable functional group.

- **C-H Bond:** A sigma (σ) bond with some polarity due to the difference in electronegativity between carbon and hydrogen.
- **C-Br Bonds:** These are polar covalent bonds due to the significant electronegativity difference between carbon and bromine. The high electron density of the bromine atoms influences the reactivity of the molecule.

The presence of the electronegative bromine atoms and the nitrile group creates a dipole moment in the molecule, making it polar. This polarity influences its solubility and interactions with other molecules. **Dibromoacetonitrile** is slightly soluble in water and soluble in organic solvents.^{[3][5]}

Experimental Protocols for Structural and Bonding Analysis

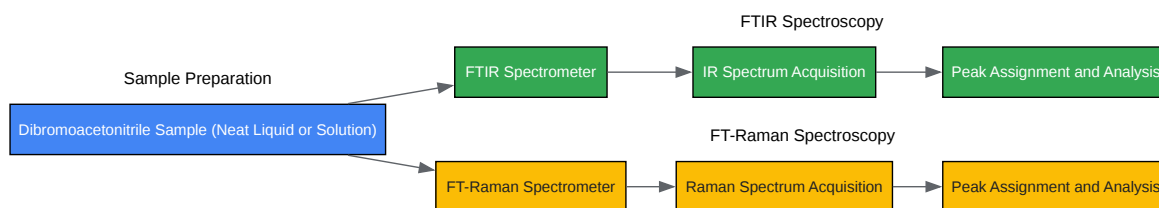
A variety of experimental techniques are employed to study the molecular structure and bonding of molecules like **dibromoacetonitrile**.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a powerful tool for probing the bonding within a molecule by measuring the energies of its vibrational modes.^{[10][11]}

- **Infrared (IR) Spectroscopy:** The NIST WebBook and PubChem list IR spectral data for **dibromoacetonitrile**.^{[4][6]} The characteristic stretching frequency of the nitrile group ($\text{C}\equiv\text{N}$) is a prominent feature in the IR spectrum, typically appearing in the range of 2220-2260 cm^{-1} . The C-Br stretching vibrations are expected at lower frequencies.
- **Raman Spectroscopy:** Raman spectroscopy provides complementary information to IR spectroscopy.^[4] It is particularly sensitive to symmetric vibrations and can be used to study the molecule in aqueous solutions.

Experimental Workflow for Vibrational Spectroscopy:



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Caption: Workflow for Vibrational Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (^1H) and Carbon-13 (^{13}C) NMR spectroscopy can provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts would be influenced by the presence of the electronegative bromine atoms and the nitrile group.

Experimental Protocol for NMR Spectroscopy:

- Sample Preparation: Dissolve a precise amount of **dibromoacetonitrile** in a suitable deuterated solvent (e.g., CDCl_3).
- Data Acquisition: Record ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer.
- Spectral Analysis: Analyze the chemical shifts, coupling constants (if any), and integration to confirm the molecular structure.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **dibromoacetonitrile**. Electron ionization mass spectral data is available in the NIST WebBook.

[6]

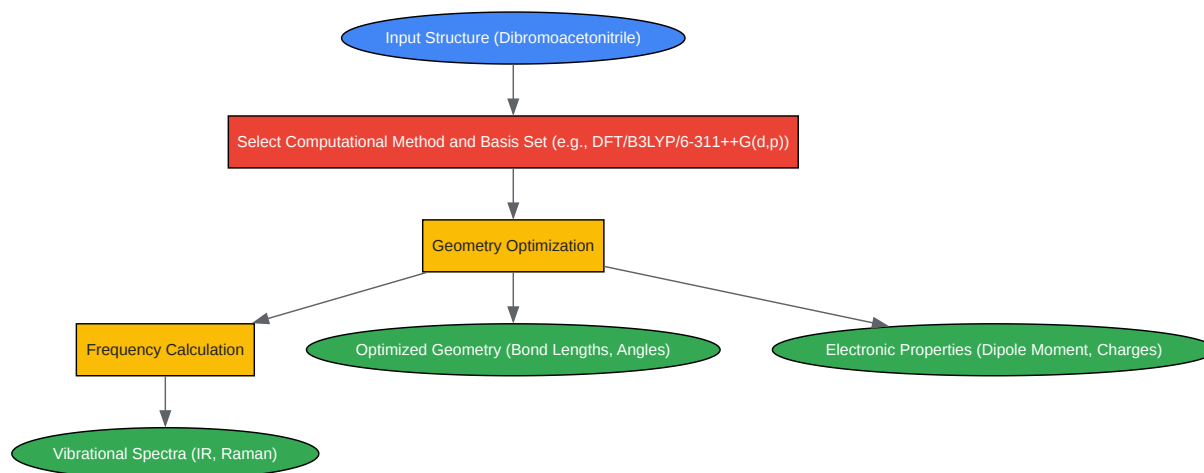
Computational Chemistry Studies

Quantum chemical computations are invaluable for predicting and understanding the molecular properties of **dibromoacetonitrile**.^[12]

Methodologies:

- Density Functional Theory (DFT): DFT methods, such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and calculate vibrational frequencies, bond orders, and electronic properties.
- Ab initio Methods: Higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) can provide more accurate results for comparison.

Logical Flow for Computational Analysis:



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Caption: Computational Chemistry Workflow for **Dibromoacetonitrile**.

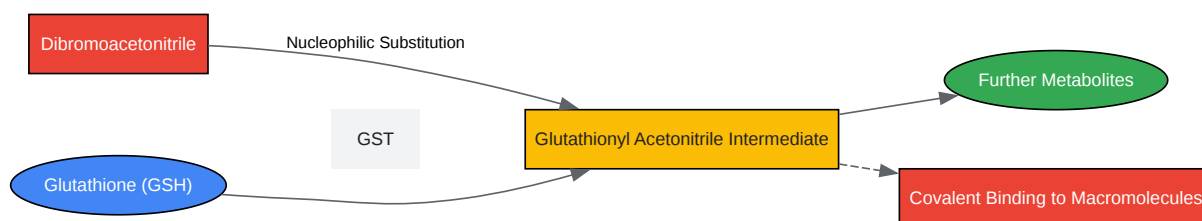
Relevance to Drug Development and Toxicology

The molecular structure and electronic properties of **dibromoacetonitrile** are critical determinants of its toxicological profile.

Reactivity and Metabolic Pathways

The presence of two bromine atoms makes the α -carbon susceptible to nucleophilic attack. The metabolism of **dibromoacetonitrile** can proceed via several pathways, including glutathione (GSH) conjugation.[5] Understanding the bonding and charge distribution is essential for predicting these metabolic transformations.

Proposed Metabolic Activation Pathway:



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Caption: Proposed Glutathione-mediated Metabolic Pathway.

Structure-Toxicity Relationships

By precisely defining the three-dimensional structure and electronic properties of **dibromoacetonitrile**, researchers can develop structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) models. These models can help in predicting the toxicity of related haloacetonitriles and in designing safer alternative disinfection methods or novel therapeutic agents.

Conclusion

This technical guide has synthesized the available information on the molecular structure and bonding of **dibromoacetonitrile**. The combination of experimental data and computational modeling provides a robust framework for understanding its chemical behavior. For researchers in drug development and toxicology, this detailed structural knowledge is fundamental for assessing its reactivity, metabolic fate, and potential for adverse biological interactions. Further high-resolution spectroscopic and crystallographic studies would be beneficial to refine our understanding of this important environmental contaminant.

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